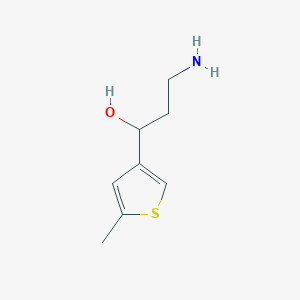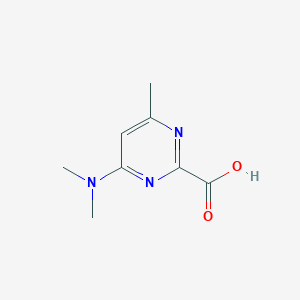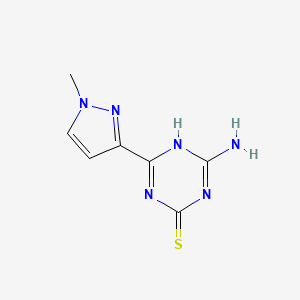
3-Amino-1-(5-methylthiophen-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(5-methylthiophen-3-yl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It features a thiophene ring, which is a five-membered ring containing sulfur, and an amino group attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-methylthiophen-3-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-methylthiophene-3-carboxaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The resulting intermediate is then hydroxylated to introduce the hydroxyl group, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-methylthiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-amino-1-(5-methylthiophen-3-yl)propan-1-one.
Reduction: Formation of 3-amino-1-(5-methylthiophen-3-yl)propan-1-amine.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Scientific Research Applications
3-Amino-1-(5-methylthiophen-3-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-methylthiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of receptors by binding to them and altering their signaling pathways.
Pathway Involvement: The compound may affect various cellular pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol
- 3-(((5-Methylthiophen-2-yl)methyl)amino)propan-1-ol hydrochloride
- 3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo
Uniqueness
3-Amino-1-(5-methylthiophen-3-yl)propan-1-ol is unique due to its specific substitution pattern on the thiophene ring and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
3-amino-1-(5-methylthiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-6-4-7(5-11-6)8(10)2-3-9/h4-5,8,10H,2-3,9H2,1H3 |
InChI Key |
ARTOWUXSSMDOOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methoxy-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162280.png)




![N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13162302.png)
![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)



![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)

